REACTION_CXSMILES
|
[Cl:1]C1C=CC(C#N)=C(N2CCOCC2)N=1.[Cl:16][C:17]1[CH:25]=[CH:24][C:20]([C:21]([NH2:23])=[O:22])=[C:19](N2CCOCC2)[N:18]=1.P(Cl)(Cl)(Cl)=O.N1C=CC=CC=1>C(#N)C>[Cl:1][C:19]1[N:18]=[C:17]([Cl:16])[CH:25]=[CH:24][C:20]=1[C:21]([NH2:23])=[O:22]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C#N)C=C1)N1CCOCC1
|
Name
|
6-chloro-2-morpholin-4-yl-nicotinamide
|
Quantity
|
2.49 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C(=O)N)C=C1)N1CCOCC1
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
that described in synthesis of (D46)
|
Type
|
CUSTOM
|
Details
|
gave a crude black oil upon workup
|
Type
|
CUSTOM
|
Details
|
by dry-pack column chromatography
|
Type
|
ADDITION
|
Details
|
the oil was diluted with CH2Cl2 (300 mL)
|
Type
|
ADDITION
|
Details
|
followed by the addition of silica gel (20 g, 230-400 mesh)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
WASH
|
Details
|
eluted with 10% EtOAc/hexanes
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)N)C=CC(=N1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.97 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |